molecular formula C19H21FN2O3S B11346435 1-(benzylsulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11346435
M. Wt: 376.4 g/mol
InChI Key: YLCPNZCPRVVUHW-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a phenylmethanesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride derivative.

    Formation of the Carboxamide Group: The final step involves the amidation reaction to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a piperidine ring.

    N-(3-Fluorophenyl)-N′-(2-thiazolyl)urea: Contains a thiazole ring instead of a piperidine ring.

Uniqueness

N-(3-Fluorophenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to the combination of its fluorophenyl, phenylmethanesulfonyl, and piperidine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21FN2O3S/c20-17-7-4-8-18(13-17)21-19(23)16-9-11-22(12-10-16)26(24,25)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,21,23)

InChI Key

YLCPNZCPRVVUHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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